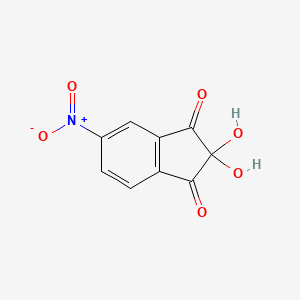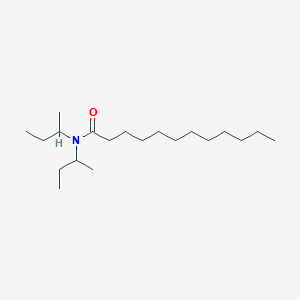![molecular formula C36H56N2O2 B14333835 N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline CAS No. 110504-63-7](/img/structure/B14333835.png)
N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline is a complex organic compound with the molecular formula C36H56N2O2 It is characterized by a long docosyl chain attached to an aniline group, which is further substituted with a nitrophenyl ethenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline typically involves a multi-step process. One common method includes the following steps:
Formation of the Docosyl Chain: The docosyl chain can be synthesized through a series of reactions starting from simpler hydrocarbons.
Attachment of the Aniline Group: The aniline group is introduced through a nucleophilic substitution reaction.
Introduction of the Nitrophenyl Ethenyl Moiety: This step involves the reaction of the aniline derivative with a nitrophenyl ethenyl compound under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction temperatures, and purification methods to ensure the final product’s quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Formation of nitro-oxides and other oxidized derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted aniline derivatives.
Applications De Recherche Scientifique
N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the aniline moiety can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Docosyl-4-[2-(4-aminophenyl)ethenyl]aniline: Similar structure but with an amino group instead of a nitro group.
N-Docosyl-4-[2-(4-methylphenyl)ethenyl]aniline: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific chemical functionalities.
Propriétés
Numéro CAS |
110504-63-7 |
|---|---|
Formule moléculaire |
C36H56N2O2 |
Poids moléculaire |
548.8 g/mol |
Nom IUPAC |
N-docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline |
InChI |
InChI=1S/C36H56N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32-37-35-28-24-33(25-29-35)22-23-34-26-30-36(31-27-34)38(39)40/h22-31,37H,2-21,32H2,1H3 |
Clé InChI |
HBYGBFSIGJSGDD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione](/img/structure/B14333759.png)
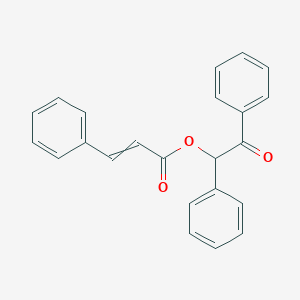
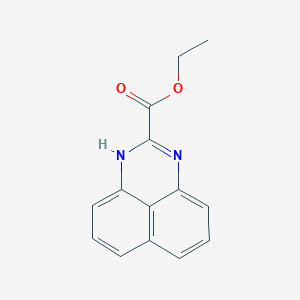
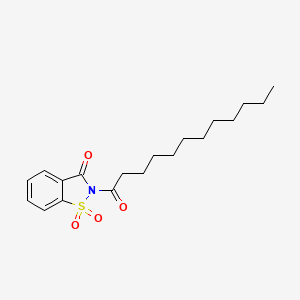
![[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)](/img/structure/B14333774.png)
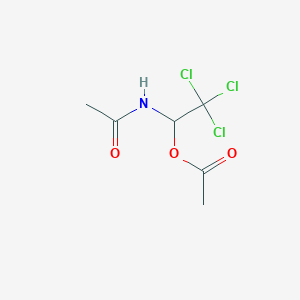
![2-(4-Chlorophenyl)-3,6-dimethylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B14333777.png)
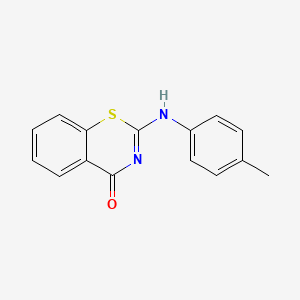
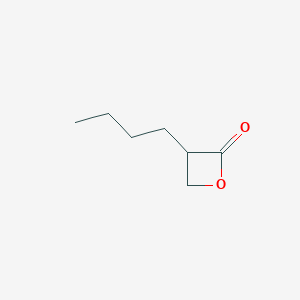
![8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione](/img/structure/B14333803.png)

